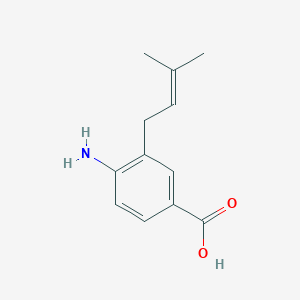
4-Amino-3-(3-methyl-2-butenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(3-methyl-2-butenyl)benzoic acid is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound, also known as Leucotriene A4, is a precursor to leukotrienes, which are inflammatory mediators involved in a variety of physiological and pathological processes. In
作用機序
The mechanism of action of 4-Amino-3-(3-methyl-2-butenyl)benzoic acid involves its conversion to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then converted to various leukotrienes, which mediate inflammation and other physiological processes. Inhibition of 5-lipoxygenase or leukotriene biosynthesis can be achieved by targeting 4-Amino-3-(3-methyl-2-butenyl)benzoic acid.
生化学的および生理学的効果
4-Amino-3-(3-methyl-2-butenyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been implicated in the pathogenesis of asthma, allergic rhinitis, and cardiovascular diseases. Inhibition of 4-Amino-3-(3-methyl-2-butenyl)benzoic acid has been shown to reduce inflammation and improve symptoms in these diseases.
実験室実験の利点と制限
The synthesis of 4-Amino-3-(3-methyl-2-butenyl)benzoic acid is relatively straightforward and can be carried out in a laboratory setting. However, the compound is highly reactive and can be difficult to handle. Its use in experiments requires careful handling and storage to avoid degradation and contamination.
将来の方向性
There are several future directions for research on 4-Amino-3-(3-methyl-2-butenyl)benzoic acid. One area of interest is the development of drugs that target leukotriene biosynthesis by inhibiting 4-Amino-3-(3-methyl-2-butenyl)benzoic acid. Another area of research is the study of the role of 4-Amino-3-(3-methyl-2-butenyl)benzoic acid in other physiological processes, such as wound healing and cancer progression. Additionally, the synthesis of analogs of 4-Amino-3-(3-methyl-2-butenyl)benzoic acid may lead to the discovery of new drugs with improved efficacy and reduced side effects.
合成法
The synthesis of 4-Amino-3-(3-methyl-2-butenyl)benzoic acid involves the reaction of 3-methyl-2-buten-1-ol with 4-nitrophthalic acid in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 4-Amino-3-(3-methyl-2-butenyl)benzoic acid as a yellow solid. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
4-Amino-3-(3-methyl-2-butenyl)benzoic acid has been extensively studied for its role in leukotriene biosynthesis. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The inhibition of leukotriene biosynthesis has been shown to be an effective therapeutic strategy for these diseases. 4-Amino-3-(3-methyl-2-butenyl)benzoic acid is a key intermediate in the biosynthesis of leukotrienes, making it a potential target for drug development.
特性
CAS番号 |
131989-76-9 |
|---|---|
製品名 |
4-Amino-3-(3-methyl-2-butenyl)benzoic acid |
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
4-amino-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7H,4,13H2,1-2H3,(H,14,15) |
InChIキー |
CHWZACMQAYIZRS-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)N)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)N)C |
同義語 |
Benzoic acid, 4-amino-3-(3-methyl-2-butenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



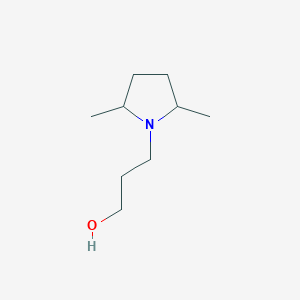
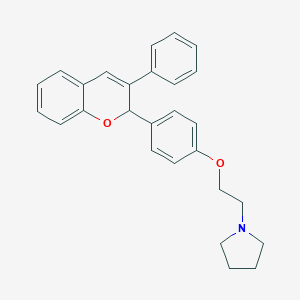
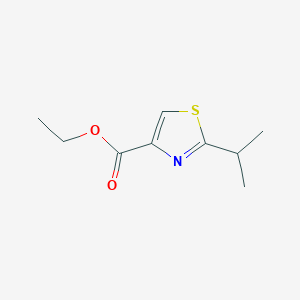
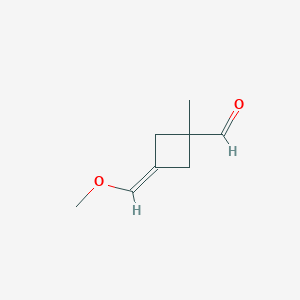
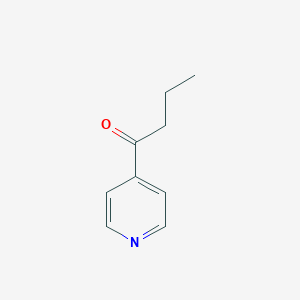


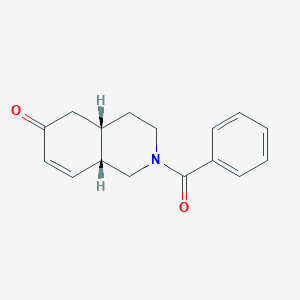
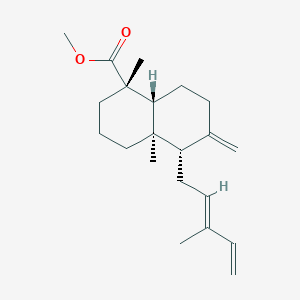
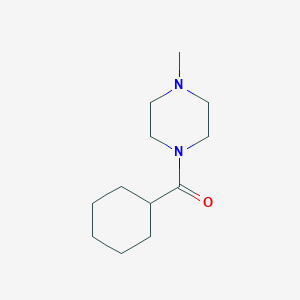

![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
